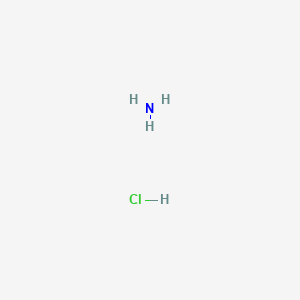

Chloroaminium

Description

Properties

Key on ui mechanism of action |

Ammonium chloride increases acidity by increasing the amount of hydrogen ion concentrations. Ammonium chloride can be used as an expectorant due to its irritative action on the bronchial mucosa. This effect causes the production of respiratory tract fluid which in order facilitates the effective cough. The acid-forming properties of ammonium chloride result from dissociation of the salt to an ammonium cation and a chloride anion. In patients with normal hepatic function, the ammonium cation is converted to urea by the liver and a hydrogen cation is released which reacts with a bicarbonate ion to form water and carbon dioxide. The chloride anion combines with fixed bases in the extracellular fluid, thereby reducing the alkaline reserve of the body. The net result is the displacement of bicarbonate ions by chloride anions. The displacement of bicarbonate by chloride alters the bicarbonate:carbonic acid ratio if the body and acidosis results. The increased chloride concentration in the extracellular fluid produces an increased load to the renal tubules and appreciable amounts of chloride anions escape reabsorption. These anions are excreted along with cations and water. Sodium is the principal cation excreted; however, potassium excretion may also be increased to some degree. By increasing the excretion of both extracellular electrolytes and water, ammonium chloride causes a net loss of extracellular fluid and promotes the mobilization of edema fluid. |

|---|---|

CAS No. |

12125-02-9 |

Molecular Formula |

ClH4N |

Molecular Weight |

53.49 g/mol |

IUPAC Name |

azanium chloride |

InChI |

InChI=1S/ClH.H3N/h1H;1H3 |

InChI Key |

NLXLAEXVIDQMFP-UHFFFAOYSA-N |

impurities |

Principal impurity is NaCl. |

Canonical SMILES |

[NH4+].[Cl-] |

boiling_point |

Sublimes (NIOSH, 2024) Sublimes 338 °C (sublimes) 520 °C sublimes |

Color/Form |

Colorless crystals or crystalline masses, or white, granular powder Colorless cubic crystals A white, fine or coarse, crystalline powder Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/ |

density |

1.53 at 68 °F (USCG, 1999) - Denser than water; will sink 1.519 g/cu cm 1.5 g/cm³ 1.53 |

melting_point |

662 °F (Sublimes) (NIOSH, 2024) 520.1 (triple point; decomposes) 662 °F (sublimes) 662 °F (Sublimes) |

Other CAS No. |

12125-02-9 54450-56-5 |

physical_description |

Ammonium chloride is a white crystalline solid. It is soluble in water(37%). The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses. Dry Powder; NKRA; Pellets or Large Crystals; Liquid; Pellets or Large Crystals, Liquid; Other Solid Finely divided, odorless, white particulate dispersed in air; [NIOSH] ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. Finely divided, odorless, white particulate dispersed in air. |

Pictograms |

Irritant |

Related CAS |

54450-56-5 ((ammonium)HCl2)) 12125-02-9 (Parent) |

shelf_life |

Stable under recommended storage conditions. Concentrated solution of ammonium chloride may crystallize when exposed to low temperatures. May volatize and condense on cool surfaces. |

solubility |

37 % (NIOSH, 2024) Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water In water, 39.5 g/100 g water at 25 °C Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol 28.3% (wt/wt) in water at 25 °C Soluble in liquid ammonia For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 28.3 37% |

Synonyms |

Ammonium Chloride; Amchlor; Ammoneric; Amoklor; Catalyst RD; Darammon; Darvan 20; Sal Ammoniac; Salammoniacus; Salmiac; Salmiacum |

vapor_pressure |

1 mmHg at 321 °F (NIOSH, 2024) 1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid) Vapor pressure, kPa at 160 °C: 0.13 1 mmHg at 321 °F (321 °F): 1 mmHg |

Origin of Product |

United States |

Synthesis and Industrial Production Methodologies of Ammonium Chloride

Large-Scale Industrial Synthesis Pathways for Ammonium (B1175870) Chloride

The industrial production of ammonium chloride is dominated by two principal methods: the Dual-Process (a modification of the Solvay process) and the direct synthesis from ammonia (B1221849) and hydrochloric acid. These methods are favored for their efficiency and scalability, catering to the global demand for this compound.

The Dual-Process , also known as the Modified Solvay Process, is a significant source of ammonium chloride, where it is generated as a co-product alongside sodium carbonate (soda ash). researchgate.netresearchgate.net This process was notably developed and implemented in Japan and is also utilized in other regions, including China. researchgate.net Unlike the traditional Solvay process, the dual-process does not necessitate limestone as a raw material and aims to produce ammonium chloride as a valuable product rather than just recovering ammonia. researchgate.netscilit.com The fundamental chemical reaction involves the interaction of salt (sodium chloride), ammonia, carbon dioxide, and water to yield sodium bicarbonate and ammonium chloride. researchgate.net

A key aspect of the dual-process is the crystallization of ammonium chloride from the solution by cooling, often to temperatures around 0°C, and the addition of solid sodium chloride. researchgate.net Major engineering challenges associated with this method include the corrosive nature of the ammonium chloride solution, which requires specialized equipment, and the significant energy costs related to refrigeration. researchgate.netchemicalbook.com

The Direct Synthesis of ammonium chloride involves the straightforward reaction between ammonia (NH₃) and hydrochloric acid (HCl). researchgate.netgoogle.comcpcb.nic.in This method can be carried out by combining ammonia gas with either hydrogen chloride gas or a hydrochloric acid solution. google.comatamanchemicals.com The reaction is highly exothermic. youtube.com In an industrial setting, a common approach involves maintaining an aqueous body of ammonium chloride solution at an elevated temperature, typically between 70°C and 95°C. google.com Gaseous ammonia and hydrochloric acid are introduced into this solution, where they react to form more ammonium chloride. google.commdpi.com The concentration of the resulting ammonium chloride solution is typically in the range of 37-45%. google.com The final product is then recovered by cooling the saturated solution to induce crystallization. google.com

Laboratory-Scale Synthetic Approaches and Novel Routes to Ammonium Chloride

In a laboratory setting, ammonium chloride is commonly prepared through methods that are convenient for smaller-scale production. Additionally, emerging research focuses on novel, more sustainable, and specialized synthesis routes.

A prevalent laboratory method involves the reaction of ammonium sulfate (B86663) ((NH₄)₂SO₄) and sodium chloride (NaCl) in an aqueous solution. aau.edu.et This method leverages the differential solubility of the resulting salts at various temperatures. When a solution containing ammonium sulfate and sodium chloride is heated, sodium sulfate (Na₂SO₄), which is less soluble at higher temperatures, crystallizes out and can be removed by hot filtration. aau.edu.et Subsequently, the filtrate, which now primarily contains ammonium chloride, is cooled. As the temperature decreases, the solubility of ammonium chloride drops, causing it to crystallize out of the solution. aau.edu.et The purified ammonium chloride crystals can then be collected by filtration. aau.edu.et

Another straightforward laboratory synthesis mirrors the industrial direct method, involving the neutralization of an aqueous solution of ammonia with hydrochloric acid . youtube.comreddit.com The resulting ammonium chloride solution is then typically heated to evaporate the water, leaving behind the solid salt. youtube.com

Novel Routes to Ammonium Chloride are increasingly focused on sustainability and the creation of specialized materials. A significant area of research is the recovery of ammonium chloride from industrial waste streams . researchgate.netgoogle.com This approach addresses both environmental concerns and resource efficiency. For instance, methods are being developed to recover ammonia from wastewater generated during ammonium chloride manufacturing using techniques like ion exchange followed by regeneration with hydrochloric acid. researchgate.net The resulting ammonium chloride solution can then be concentrated and recycled back into the production process. researchgate.net Another innovative approach involves the recovery of ammonia from high-salinity brine, a byproduct of processes like the Solvay method, using electrochemical methods. researchgate.netmdpi.com This not only recovers a valuable chemical but also reduces the environmental impact of industrial effluents.

Furthermore, research into nanomaterials has led to the development of methods for the synthesis of ammonium chloride nanoparticles . google.com These specialized forms of the compound can have unique properties and applications.

Advanced Spectroscopic and Analytical Characterization of Ammonium Chloride

Spectroscopic Investigations of Ammonium (B1175870) Chloride

Spectroscopy is a fundamental tool for elucidating the molecular characteristics of ammonium chloride, offering information on its vibrational modes, electronic transitions, and susceptibility to external influences.

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the chemical bonds present. In ammonium chloride, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of the ammonium (NH₄⁺) ion and the N-Cl bond. Key vibrational modes for the NH₄⁺ ion include symmetric stretching (ν1), bending (ν2), and asymmetric stretching (ν3).

Research has shown that the vibrational frequencies of these modes can be influenced by external factors. For instance, under certain treatment conditions, shifts in these frequencies have been observed, suggesting alterations in the bond strength and force constant of the N-H bonds. researchgate.net A shift to a higher wavenumber typically indicates an enhanced bond force constant. Similarly, the N-Cl stretching frequency has been observed to shift, indicating changes at the atomic level. researchgate.net

Table 1: FT-IR Vibrational Frequencies of Ammonium Chloride

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Shifted Wavenumber (cm⁻¹) | Implication of Shift |

|---|---|---|---|

| NH₄⁺ Symmetric Stretch (ν1) | 3010 | 3029 | Increased bond strength |

| NH₄⁺ Bending (ν2) | 1724 | 1741 | Altered bending dynamics |

| NH₄⁺ Asymmetric Stretch (ν3) | 3156 | 3124 | Change in bond energy |

| N-Cl Stretch | 710 | 665 | Downstream shift in frequency |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV spectrum of ammonium chloride typically exhibits absorbance maxima (λmax) that correspond to specific electronic transitions, such as σ-σ, π-π, or n-π* transitions. researchgate.net

Studies have demonstrated that ammonium chloride in a control state shows distinct absorbance maxima. For example, two prominent peaks have been recorded at 234.6 nm and 292.6 nm. researchgate.net

Table 2: UV-Vis Absorbance Maxima (λmax) of Ammonium Chloride

| Sample State | Absorbance Maximum 1 (nm) | Absorbance Maximum 2 (nm) |

|---|---|---|

| Control | 234.6 | 292.6 |

| Treated | 224.1 | 302.8 |

The spectroscopic properties of ammonium chloride are not static and can be altered by external modifiers or treatments. When subjected to external influences, such as a biofield treatment, both the vibrational and electronic properties of the compound can be modified. researchgate.net

In FT-IR analysis, such treatments have resulted in observable shifts in the wavenumbers of the NH₄⁺ ion's oscillation modes. For example, the ν1 mode has been seen to shift from 3010 cm⁻¹ to 3029 cm⁻¹, the ν2 mode from 1724 cm⁻¹ to 1741 cm⁻¹, and the ν3 mode from 3156 cm⁻¹ to 3124 cm⁻¹. These shifts point to a direct impact on the force constant and bond strength at the atomic level.

Similarly, UV-Vis spectroscopy reveals that the absorbance maxima of treated ammonium chloride can shift. The peak at 234.6 nm has been observed to move to 224.1 nm, while the peak at 292.6 nm shifts to 302.8 nm. researchgate.net This shifting of λmax indicates a change in the energy required for electron transitions between orbitals, suggesting that the external modifier has altered the electronic structure of the molecule. researchgate.net

Quantitative Analytical Methodologies for Ammonium Chloride and Related Species

Beyond structural characterization, the accurate quantification of compounds in complex mixtures is essential. Ammonium chloride plays a key role in advanced analytical techniques designed for trace-level analysis.

Ammonium chloride is utilized as a highly effective salting-out agent in sample extraction and purification procedures, particularly for the analysis of trace-level contaminants like pesticides in complex matrices such as food and biological fluids. nih.gov The salting-out process involves adding a salt to an aqueous solution to reduce the solubility of organic analytes, thereby promoting their transfer into a water-miscible organic solvent, such as acetonitrile. researchgate.netchromatographyonline.com

This technique, which induces a phase separation between acetonitrile and water, has been systematically evaluated with various ammonium salts, including acetate, formate, carbonate, and sulfate (B86663). nih.gov Among these, ammonium chloride (NH₄Cl) demonstrated the best performance and was identified as the preferred salting-out agent. nih.govresearchgate.net A key advantage of using ammonium salts is their thermal decomposition temperature of less than 350°C, which leads to negligible residue in the ion source of mass spectrometers, ensuring consistent performance and reducing instrument maintenance. nih.govresearchgate.net This method merges principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and salting-out liquid-liquid extraction (SALLE). rsc.org

The ammonium chloride-based salting-out extraction method is highly compatible with high-throughput quantitative analysis using Flow Injection Tandem Mass Spectrometry (FI/MS/MS). nih.gov This powerful combination allows for rapid and sensitive analysis without the need for time-consuming chromatographic separation. nih.gov The FI/MS/MS approach enables the direct introduction of the extracted sample into the mass spectrometer, with a typical run time of just 30 seconds per sample. nih.gov

This integrated method has been successfully validated for the analysis of numerous pesticide active ingredients in a variety of complex matrices, including sorghum, rice, grapefruit, canola, milk, eggs, beef, urine, and blood plasma. nih.gov The technique demonstrates excellent ruggedness and sensitivity, achieving the "well-accepted standard" limit of quantitation (LOQ) of 0.01 mg/kg in over 80% of the cases tested. nih.gov The limits of detection (LODs) are typically in the range of 0.001-0.01 mg/kg. nih.gov

Table 3: Performance of NH₄Cl Salting-Out Extraction with FI/MS/MS

| Parameter | Typical Value/Range | Matrix Applicability |

|---|---|---|

| Sample Analysis Time | 30 seconds | Food (plant & animal origin), Body fluids |

| Limit of Quantitation (LOQ) | 0.01 mg/kg | Applicable in >80% of tested cases |

| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | Trace-level detection |

| Applicability Rate | 90% (114 out of 126 analyte/matrix cases) | Wide range of pesticides |

Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of Quaternary Ammonium Chlorides

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for the quantification of quaternary ammonium chlorides (QACs), although their low volatility and high polarity present challenges. Direct analysis by GC is often not feasible, necessitating derivatization or pyrolysis techniques to convert the non-volatile QACs into volatile compounds suitable for GC analysis. american.edu

Pyrolysis GC-MS is a common approach where the QACs are thermally degraded in the hot injector port of the gas chromatograph into volatile tertiary amines and alkyl halides. american.eduresearchgate.net This method allows for the simultaneous identification and quantification of the cation and, in some cases, the corresponding anion. researchgate.netnih.gov The fragmentation patterns of the resulting compounds in the mass spectrometer provide structural information, enabling the identification of the specific QACs present in a sample. american.edu

A reliable and sensitive method for determining various QACs, including dodecyltrimethylammonium chloride, cetyltrimethylammonium chloride, and didodecyldimethylammonium chloride, in vegetable matrices has been developed using ultrasonic-assisted extraction followed by GC-MS. acs.orgnih.gov This method demonstrated excellent linearities (R² > 0.992) and achieved low limits of detection (LOD) and quantitation (LOQ). acs.orgnih.gov

Table 1: Performance of a GC-MS Method for Quaternary Ammonium Chloride Analysis in Vegetables

| Analyte | Limit of Detection (μg/kg) | Limit of Quantitation (μg/kg) | Recovery Range (%) |

|---|---|---|---|

| Dodecyltrimethylammonium chloride | 0.7 - 6.0 | 2.3 - 20.0 | 70.5 - 108.0 |

| Cetyltrimethylammonium chloride | 0.7 - 6.0 | 2.3 - 20.0 | 70.5 - 108.0 |

| Didodecyldimethylammonium chloride | 0.7 - 6.0 | 2.3 - 20.0 | 70.5 - 108.0 |

Data sourced from studies on vegetable matrices and may vary depending on the specific matrix and experimental conditions. acs.orgnih.gov

Potentiometric and Distillation-Based Methods for Ammonium Ion Determination

Potentiometric and distillation-based methods are well-established techniques for the determination of the ammonium ion (NH₄⁺).

Potentiometric Methods: These methods primarily involve the use of ion-selective electrodes (ISEs) to measure the concentration of ammonium ions in a solution. vernier.com The ammonium ISE typically contains a hydrophobic membrane with a specific ionophore, such as nonactin or monactin, which selectively binds to ammonium ions. urv.cat This interaction generates a potential difference across the membrane that is proportional to the logarithm of the ammonium ion activity in the sample, as described by the Nernst equation. nih.gov

Ammonium ISEs offer a rapid and straightforward means of analysis and can be used in various matrices, including biological fluids, wastewater, and soil extracts. urv.catmetrohm.comnews-medical.net However, they can be susceptible to interference from other ions of similar size and charge, most notably potassium (K⁺). urv.cat

Table 2: Typical Specifications of a Commercial Ammonium Ion-Selective Electrode

| Parameter | Specification |

|---|---|

| Concentration Range | 1 to 18,000 mg/L (or ppm) |

| Reproducibility | ±10% of full scale |

| Interfering Ions | K⁺, Li⁺, Na⁺, Cs⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ |

| pH Range | 4–8.5 |

| Temperature Range | 0–40°C |

| Electrode Slope | +56 ±4 mV/decade at 25°C |

Specifications are for a representative commercial electrode and may vary between manufacturers. vernier.comntsensors.com

Distillation-Based Methods: The most prominent distillation-based method for ammonium determination is the Kjeldahl method. wikipedia.orgbyjus.com This classic technique involves the digestion of a sample with concentrated sulfuric acid to convert organic nitrogen to ammonium sulfate. wikipedia.orgbuffalostate.eduborosilscientific.com Following digestion, the solution is made alkaline with sodium hydroxide (B78521), which converts the ammonium ions to ammonia (B1221849) gas (NH₃). wikipedia.orgbuffalostate.edu The ammonia is then distilled and collected in an acidic solution, typically boric acid. buffalostate.eduvelp.comvelp.com The amount of ammonia trapped is then determined by titration with a standard acid, providing a quantitative measure of the nitrogen or ammonium content in the original sample. byjus.comborosilscientific.comvelp.com

The Kjeldahl method is highly accurate and reproducible, making it a reference method for determining nitrogen and protein content in a wide range of samples, including foods, soils, and wastewaters. wikipedia.org While robust, the method is time-consuming and involves the use of corrosive reagents. news-medical.net

Chromatographic Techniques for Atmospheric Ammonium and Related Ion Analysis

Ion chromatography (IC) is a powerful and widely used technique for the analysis of atmospheric ammonium and other water-soluble inorganic ions in aerosol samples. copernicus.org Atmospheric particulate matter is collected on filters, and the water-soluble components are then extracted and analyzed by IC. kigam.re.kr IC systems separate ions based on their affinity for a stationary phase, and a conductivity detector is typically used for quantification. d-nb.info

Several semi-continuous sampling techniques have been developed to provide higher time-resolution data on atmospheric ammonium concentrations. These include the Particle-into-Liquid Sampler coupled with Ion Chromatography (PILS-IC), which provides near-real-time measurements of aerosol composition. tandfonline.com

Inter-laboratory comparison studies have been conducted to assess the consistency of inorganic ion measurements by IC, which is crucial for applications such as estimating aerosol pH. copernicus.org These studies have generally shown good agreement for major ions like ammonium, nitrate (B79036), and sulfate. copernicus.org

In addition to IC, other chromatographic techniques, such as high-performance liquid chromatography (HPLC) with pre-column derivatization, have been developed for the sensitive measurement of atmospheric ammonia and primary amines. acs.org

Table 3: Comparison of Atmospheric Ammonium Measurement Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Filter-based Ion Chromatography | Collection on filters, extraction, and IC analysis | Simple, inexpensive, labor-intensive | Low time resolution, potential for sampling artifacts |

| PILS-IC | Particle growth and inertial collection into a liquid stream for IC analysis | High time resolution, good collection efficiency | More complex and expensive instrumentation |

| HPLC with Derivatization | Aqueous scrubbing, derivatization, and fluorescence detection | High sensitivity for ammonia and amines | Requires derivatization step |

Advanced Sample Preparation Protocols and Interference Mitigation Strategies in Ammonium Chloride Analysis

Accurate quantification of ammonium chloride, particularly at trace levels, necessitates advanced sample preparation protocols and effective strategies to mitigate interferences.

Sample Preparation: For the analysis of QACs in complex matrices like vegetables, ultrasonic-assisted extraction is a common and effective sample preparation technique. acs.orgnih.gov The choice of extraction solvent and cleanup sorbents is critical to optimize the recovery of the analytes and remove interfering matrix components. acs.org In the analysis of aqueous samples for QACs, losses due to adsorption on container walls can be significant. Rinsing the container with an acidified organic solvent, such as methanol with formic acid, can effectively recover the adsorbed analytes. nih.gov For solid samples like biosolids, accelerated solvent extraction (ASE) with an appropriate solvent system can yield good recoveries. nih.gov

Interference Mitigation: In potentiometric analysis of ammonium, the primary interference comes from potassium ions due to their similar size and charge. urv.cat Strategies to mitigate this interference include the development of more selective ionophores for the ISE membrane and methods for the selective removal of potassium from the sample prior to analysis. urv.cat

In chromatographic methods, matrix effects can alter the ionization efficiency of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.gov This is a particular concern in the analysis of complex samples. The use of matrix-matched calibration standards or internal standards can help to compensate for these effects. For ion chromatography, high concentrations of other cations like lithium and sodium can interfere with the separation of ammonium. nih.gov This can be addressed by using a high-exchange-capacity column or employing gradient elution. nih.gov

In distillation-based methods like the Kjeldahl method, volatile compounds other than ammonia can potentially distill over and interfere with the titration step. urv.cat Careful control of the distillation conditions and appropriate sample pretreatment can minimize these interferences.

Table 4: Common Interferences and Mitigation Strategies in Ammonium Analysis

| Analytical Technique | Common Interferents | Mitigation Strategy |

|---|---|---|

| Potentiometry (ISE) | Potassium (K⁺) ions | Use of highly selective ionophores, selective removal of K⁺ |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Matrix components causing signal suppression or enhancement | Matrix-matched calibration, use of internal standards, thorough sample cleanup |

| Ion Chromatography (IC) | High concentrations of other cations (e.g., Na⁺, Li⁺) | High-exchange-capacity column, gradient elution |

| Distillation Methods | Volatile basic compounds | Control of distillation pH and temperature, sample pretreatment |

Chemical Reactivity and Mechanistic Investigations of Ammonium Chloride

Catalytic Roles of Ammonium (B1175870) Chloride in Organic Synthesis

Ammonium chloride (NH₄Cl) has emerged as an inexpensive, readily available, and environmentally benign catalyst for a wide array of organic transformations. iosrjournals.orgresearchgate.net Its efficacy often stems from its behavior as a mild, in-situ source of acid and its ability to participate in hydrogen bonding, activating substrates under neutral conditions. iosrjournals.orgutrgv.edu This versatility has led to its application in numerous synthetic methodologies, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. iosrjournals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Ammonium chloride has proven to be an effective catalyst for several such cyclocondensation reactions, facilitating the synthesis of diverse heterocyclic scaffolds. iosrjournals.orgorientjchem.org

For instance, in the Biginelli-type synthesis of 3,4-dihydropyrimidin-2-(1H)-ones, ammonium chloride catalyzes the one-pot reaction between aldehydes, 1,3-dicarbonyl compounds, and urea (B33335) or thiourea under solvent-free conditions. iosrjournals.org This method is notable for providing higher yields with aliphatic aldehydes, which are typically poor substrates in classical Biginelli reactions. iosrjournals.org Similarly, NH₄Cl is used in the three-component synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. orientjchem.org The process is lauded for its high yields and simple, non-chromatographic work-up procedure. orientjchem.org Other examples include the synthesis of dihydrotetrazolo[1,5-a]pyrimidines and dihydropyrazine derivatives, showcasing the broad utility of NH₄Cl in generating biologically relevant heterocyclic systems. connectjournals.comnih.gov

Table 1: Examples of NH₄Cl-Catalyzed Multicomponent Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl Acetoacetate | Urea | Dihydropyrimidinone | 92 | iosrjournals.org |

| 4-Chlorobenzaldehyde | Benzil | Ammonium Acetate | 2,4,5-Trisubstituted Imidazole | 95 | orientjchem.org |

| Aniline | 2,5-Hexanedione | - | N-Substituted Pyrrole | 90 | utrgv.edu |

| Benzaldehyde | Aniline | Isonitrile | 4-Imino-4H-3,1-benzoxazine | 53-91 | iosrjournals.org |

The catalytic action of ammonium chloride is primarily attributed to its role as a Brønsted acid and a hydrogen bond donor. In aqueous or protic solutions, the ammonium ion (NH₄⁺) exists in equilibrium with ammonia (B1221849) (NH₃) and a proton (H⁺), acting as a mild proton source. utrgv.edu This acidic nature is crucial for acid-catalyzed reactions like the Paal-Knorr synthesis of pyrroles, where NH₄Cl catalyzes the condensation of a 1,4-dicarbonyl compound with an amine. utrgv.edu

A key mechanistic feature is the activation of electrophiles, particularly carbonyl compounds, through hydrogen bonding. scielo.brwikipedia.org The hydrogen atoms of the ammonium cation can form hydrogen bonds with the electronegative oxygen atom of a carbonyl group. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. scielo.br This mode of activation is proposed in the NH₄Cl-catalyzed synthesis of quinoxalines, where it facilitates the initial nucleophilic attack of a 1,2-diamine on a 1,2-dicarbonyl compound. scielo.br In some cases, the chloride anion can also play a role, acting as a hydrogen bond acceptor to activate a nucleophile, creating a cooperative catalytic system. mdpi.com While less common, direct nucleophilic catalysis can occur where ammonia, generated from the ammonium salt, participates in the reaction, as seen in the reaction between acyl chlorides and ammonia to form amides. chemguide.co.uk

Ammonium chloride demonstrates significant catalytic activity across a range of specific and named organic reactions.

Claisen Rearrangement : NH₄Cl has been reported to accelerate the aliphatic Claisen rearrangement. For example, heating allyl 3-allyoxy-2-butenoate at 150°C for 10 minutes in the presence of ammonium chloride as a heterogeneous catalyst promotes its intramolecular rearrangement to allyl 2-allyl-3-oxobutanoate in good yield. iosrjournals.org

Reductions : In combination with a reducing metal, ammonium chloride is a key component in systems for the reduction of nitroarenes. The Zn/NH₄Cl system in an aqueous medium is effective for converting nitrophenols into aminophenols. The reaction does not proceed without ammonium chloride, which serves as a proton donor for the reduction process, avoiding the need for strong mineral acids and simplifying product isolation. Similarly, samarium metal with ammonium chloride in methanol under ultrasonication can chemoselectively reduce aromatic nitro compounds to the corresponding amines. iosrjournals.org

Mannich Reactions : The Mannich reaction, which produces β-amino carbonyl compounds, is efficiently catalyzed by ammonium chloride. asianpubs.org It promotes the one-pot, three-component reaction of an aldehyde, a ketone, and an amine in ethanol at room temperature. asianpubs.org In the Mannich-type reaction of aldimines with 2-silyloxydienes, 10 mol% of ammonium chloride in ethanol was found to be the optimal condition, affording β'-amino-α,β-enones in high yields without the formation of cycloadducts. scirp.orgresearchgate.net This highlights its utility as an economical and environmentally friendly catalyst for constructing valuable synthetic intermediates. scirp.org

Table 2: Performance of NH₄Cl in Specific Reaction Types

| Reaction Type | Substrates | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Mannich Reaction | Benzaldehyde, Acetophenone, Aniline | β-Amino Ketone | 94 | NH₄Cl, EtOH, rt | asianpubs.org |

| Mannich-Type | Imine, 2-Silyloxydiene | β'-amino-α,β-enone | 95 | NH₄Cl (10 mol%), EtOH, rt | scirp.org |

| Reduction | o-Nitrophenol | o-Aminophenol | ~40 | Zn, NH₄Cl, H₂O/EtOH | |

| Reduction | 6-Nitrochrysene | 6-Aminochrysene | 86 | Sm, NH₄Cl, MeOH, Ultrasonication | iosrjournals.org |

In the field of metal-catalyzed cross-coupling, ammonium salts, including ammonium chloride and ammonium sulfate (B86663), have been established as practical and effective surrogates for gaseous ammonia in the palladium-catalyzed amination of aryl halides (Buchwald-Hartwig amination). semanticscholar.orgnih.gov This approach addresses the significant challenges of handling anhydrous ammonia gas and often leads to higher selectivity for the desired primary arylamine over the diarylamine byproduct, particularly with aryl chlorides. nih.govorganic-chemistry.org

Mechanistic studies have revealed that the catalytic cycle and resting state of the palladium catalyst differ between the reactions of aryl chlorides and aryl bromides when using ammonium salts. nih.govescholarship.org For aryl chlorides, the reaction with ammonium sulfate shows high selectivity for the primary amine. organic-chemistry.org In contrast, aryl bromides tend to yield a mixture of mono- and diarylated products. nih.gov This difference in selectivity is attributed to a change in the catalyst's resting state during the catalytic cycle for the two types of haloarenes. semanticscholar.orgacs.org The use of ammonium salts provides an operationally simple, safe, and cost-effective method for the synthesis of primary anilines, which are crucial intermediates in pharmaceuticals and materials science. organic-chemistry.org

Thermal Decomposition Studies and Kinetics of Ammonium Chloride Systems

The thermal decomposition of ammonium chloride is a classic example of a reversible chemical reaction. docsity.com Upon heating, solid ammonium chloride does not melt at atmospheric pressure but instead sublimes, dissociating directly into two gaseous products: ammonia (NH₃) and hydrogen chloride (HCl). embibe.comyoutube.com This endothermic process occurs at temperatures above 340°C. docsity.com The reaction can be represented by the following equilibrium:

NH₄Cl(s) ⇌ NH₃(g) + HCl(g)

Upon cooling, the gaseous ammonia and hydrogen chloride recombine in an exothermic reaction to reform solid ammonium chloride, which deposits on cooler surfaces of the container. docsity.comyoutube.com

Kinetic studies of this process focus on understanding the rates and mechanisms of the solid-to-gas transition. The decomposition is not a simple physical sublimation but a chemical transformation. docsity.com The process is favored at high temperatures due to the positive change in entropy as one mole of solid generates two moles of gas. stackexchange.com Kinetic analysis, often performed using thermogravimetric analysis (TGA), helps determine parameters such as the activation energy (Ea) for the decomposition. While specific kinetic data can vary with experimental conditions (e.g., pressure, heating rate, presence of impurities), the decomposition mechanism is understood to involve the breaking of ionic bonds in the solid lattice and the transfer of a proton from the ammonium ion to the chloride ion. stackexchange.com The activation energy for the sublimation process has been a subject of study, with values reported in the literature contributing to kinetic models of the degradation. researchgate.net The kinetics can be influenced by the presence of other substances; for example, the decomposition of ammonium nitrate (B79036) is catalyzed by the presence of chloride ions. aip.org

Table 3: Summary of Thermal Decomposition of Ammonium Chloride

| Property | Description | Reference |

|---|---|---|

| Reaction Type | Reversible Thermal Decomposition | docsity.com |

| Decomposition Temperature | Above 340°C | docsity.com |

| Products | Ammonia (NH₃) and Hydrogen Chloride (HCl) gases | embibe.com |

| Enthalpy Change | Endothermic (forward), Exothermic (reverse) | docsity.com |

| Key Feature | Involves both physical (sublimation) and chemical change | docsity.com |

Investigation of Catalytic Effects on the Thermal Decomposition of Ammonium Salts (e.g., Ammonium Nitrate, Ammonium Perchlorate)

The presence of chloride ions, such as those from ammonium chloride, has been found to exert a significant catalytic effect on the thermal decomposition of certain ammonium salts, notably ammonium nitrate. Research indicates that the decomposition rate of ammonium nitrate is influenced by the presence of chloride. A proposed radical mechanism suggests that the role of chloride is catalytic; it is oxidized by nitronium ions (NO₂⁺) to chlorine atoms. These chlorine atoms are then reduced back to chloride ions by reacting with ammonium ions (NH₄⁺) and ammonia (NH₃). electrochem.orgresearchgate.net This process initiates hydrogen abstraction reactions, leading to the formation of intermediates like nitramide and nitrosamine, which are precursors for the gaseous products dinitrogen monoxide (N₂O) and nitrogen (N₂). electrochem.org

Studies have shown a synergistic catalytic effect between chloride ions and various transition metal ions, such as copper and chromium, in the thermal decomposition of ammonium nitrate. totalmateria.com This combined effect is unexpectedly large compared to the individual catalytic actions of chloride or the metal ions alone. totalmateria.com The mechanism in the presence of copper and chloride is thought to involve redox cycles with chloro-bridged activated states. totalmateria.com

In the case of ammonium perchlorate, various catalysts are known to lower its decomposition temperature. For instance, compounds of elements with variable valences, such as copper(I) chloride (Cu₂Cl₂), can considerably lower the flash point of ammonium perchlorate. researchgate.net While the direct catalytic role of ammonium chloride is less detailed in available literature, the established catalytic activity of the chloride ion in other ammonium salts suggests a potential influence. The decomposition of ammonium perchlorate involves complex steps, and catalysts can affect the semiconductor properties of the crystal, changing the concentration of perchlorate radicals (ClO₄) and thus altering the decomposition rate. google.com

Determination of Thermodynamic and Kinetic Parameters of Thermal Processes

The thermal decomposition of ammonium chloride is a reversible reaction that dissociates into gaseous ammonia (NH₃) and hydrogen chloride (HCl) upon heating. researchgate.netresearchgate.net The process is endothermic, requiring energy input to break the ionic bonds in the solid lattice and form the gaseous products. The change in entropy for this reaction is positive, as it transitions from a solid state to two gaseous molecules, making the decomposition more favorable at higher temperatures. ignited.in

The decomposition typically occurs at temperatures above 340°C. researchgate.netresearchgate.net Kinetic analysis of the thermal decomposition of related organic ammonium chlorides has been performed using non-isothermal thermogravimetric methods. For these compounds, activation energies have been calculated using various integral and derivative methods, yielding values that help in comparing the thermal stability of different salts. researchgate.net For the N-H bond in the ammonium ion, the bond dissociation energy is approximately 390 kJ/mol, while for the H-Cl bond formed in the gas phase, it is about 432 kJ/mol. ignited.in However, these values are not directly indicative of the reaction mechanism, which involves proton transfer rather than hydrogen atom transfer. ignited.in

Table 1: Thermodynamic and Kinetic Parameters for Ammonium Chloride Decomposition

| Parameter | Value/Description |

|---|---|

| Decomposition Temperature | > 340 °C researchgate.net |

| Reaction Type | Endothermic, Reversible ignited.in |

| Entropy Change (ΔS) | Positive ignited.in |

| N-H Bond Dissociation Energy | ~390 kJ/mol ignited.in |

| H-Cl Bond Dissociation Energy | ~432 kJ/mol ignited.in |

Analysis of Gaseous Fragments and Solid Residues from Thermal Decomposition

Upon strong heating, solid ammonium chloride undergoes thermal decomposition, yielding two colorless gaseous fragments: ammonia (NH₃) and hydrogen chloride (HCl). researchgate.netelsevierpure.comresearchgate.net This process is often demonstrated as an example of sublimation, as the solid appears to turn directly into a gas. researchgate.netelsevierpure.com However, it is a chemical decomposition into two distinct gaseous species. researchgate.netresearchgate.net

The reaction is reversible: NH₄Cl(s) ⇌ NH₃(g) + HCl(g) researchgate.net

When the mixture of ammonia and hydrogen chloride gases reaches cooler parts of the container, they recombine to form a solid residue of ammonium chloride again. ampp.org This re-formed solid is typically observed as a white deposit on the cooler surfaces of the reaction vessel. ampp.org The gaseous products can be identified by their characteristic properties: ammonia is a basic gas, while hydrogen chloride is acidic. elsevierpure.comampp.org

Electrochemical Behavior and Applications of Ammonium Chloride Solutions

Ammonium chloride solutions are effective electrolytes because the salt dissociates into ammonium (NH₄⁺) and chloride (Cl⁻) ions, creating a conductive medium. allanchem.com This property is utilized in various electrochemical applications, from metal recovery to energy storage.

Electrowinning of Metals from Ammonia-Ammonium Chloride Solutions (e.g., Nickel, Zinc, Gold)

Ammonia-ammonium chloride solutions are used as electrolytes for the electrowinning and recovery of several metals.

Zinc: Ammoniacal ammonium chloride systems are employed for leaching and electrowinning zinc from various sources, including zinc oxides and industrial residues like zinc dross. researchgate.netresearchgate.netmdpi.com The process involves leaching the zinc-containing material to form a zinc-ammonia complex solution, which is then purified and electrolyzed to produce high-purity zinc. mdpi.comgoogle.com The current efficiency of zinc electrowinning in these solutions is influenced by factors such as current density and zinc concentration. researchgate.netresearchgate.net

Gold: Ammonium chloride electrolytes are used in the electrorefining of gold. google.com In this process, impure gold is made the anode in an electrolytic cell. The electrolyte, containing ammonium and chloride ions, dissolves non-gold impurities (like silver and base metals) while the purified gold is collected as a powder in the anode bag. google.comgoldrefiningforum.com The gold itself does not go into solution but is purified as other metals are dissolved away. goldrefiningforum.com

Cathodic and Anodic Process Analysis in Ammonium Chloride-Based Electrolytes

The electrochemical processes at the cathode and anode in ammonium chloride-based electrolytes are central to their application in electrowinning.

Cathodic Processes: At the cathode, the primary reaction is the reduction of the target metal ion to its elemental form. In the case of nickel electrowinning from ammonia-ammonium chloride solutions, the dominant nickel-ammonia complex, Ni(NH₃)₄²⁺, is believed to transform into Ni(NH₃)₂²⁺ in a pre-chemical step before it is reduced at the cathode surface to form the nickel metal deposit. researchgate.net This reduction reaction is irreversible and controlled by diffusion. researchgate.net The use of a titanium cathode has been shown to yield better deposit properties compared to platinum or glassy carbon. electrochem.orgtotalmateria.com

Corrosion Studies of Metallic Materials in Ammonium Chloride Environments (e.g., Carbon Steel, Zinc)

Ammonium chloride solutions and deposits can be highly corrosive to certain metallic materials, a significant issue in industrial settings like refineries. elsevierpure.com

Carbon Steel: Carbon steel is highly susceptible to corrosion in ammonium chloride environments. elsevierpure.comresearchgate.net The corrosion can be general or localized pitting. The corrosion rates are significant, with studies reporting rates as high as 25.4 mm/y in boiling 20 wt% NH₄Cl solution and 60.4 mm/y in boiling 40 wt% solution. researchgate.netresearchgate.netelsevierpure.com The corrosivity is highly dependent on the concentration of NH₄Cl and the temperature. researchgate.netelsevierpure.com Ammonium chloride salts are hygroscopic and can absorb moisture even at relative humidity as low as 20%, creating a highly corrosive wet salt deposit on steel surfaces. researchgate.net

Zinc: Zinc is also susceptible to corrosion by ammonium chloride. This reaction is the basis for the limited shelf life of zinc-carbon batteries, where the ammonium chloride electrolyte attacks the zinc casing, causing it to thin over time and potentially leak. wikipedia.org The corrosion of zinc in ammonium chloride solutions can be significantly modified by the presence of ionic impurities. researchgate.net Studies have shown that both sodium chloride and ammonium chloride can accelerate the initial atmospheric corrosion of zinc. researchgate.net

Table 2: Corrosion Rates of Carbon Steel in Boiling Ammonium Chloride Solutions

| Material | NH₄Cl Concentration (wt%) | Corrosion Rate (mm/y) | Source |

|---|---|---|---|

| Carbon Steel | 20 | 25.4 | researchgate.netresearchgate.netelsevierpure.com |

| Carbon Steel | 40 | 60.4 | researchgate.netresearchgate.netelsevierpure.com |

Electrochemical Impedance Spectroscopy (EIS) and Reaction Mechanism Modeling in Corrosion Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique utilized to investigate the mechanistic pathways of corrosion processes. In the context of ammonium chloride (NH₄Cl) induced corrosion, EIS provides detailed insights into the kinetics of the electrochemical reactions occurring at the metal-electrolyte interface and the properties of any resulting surface films.

When a metal is exposed to an ammonium chloride solution, a complex series of electrochemical reactions can occur, leading to its degradation. EIS probes these processes by applying a small amplitude alternating potential to the corroding system over a wide range of frequencies. The resulting current response is measured, and the impedance, which is the opposition to the flow of alternating current, is calculated. The analysis of this impedance data, often represented in the form of Nyquist or Bode plots, allows for the determination of various parameters related to the corrosion mechanism.

Interpreting EIS Data in Ammonium Chloride Solutions

Research on the corrosion of metals like carbon steel in ammonium chloride solutions has consistently shown that the impedance spectra exhibit multiple time constants. researchgate.netresearchgate.neticspl.org This is a key finding that indicates a complex, multi-step reaction mechanism rather than a simple, single-step charge transfer process. researchgate.net These time constants can manifest as multiple loops in a Nyquist plot, which may correspond to capacitive, inductive, or even negative capacitance behaviors at different frequency ranges. researchgate.net

The presence of multiple time constants suggests the involvement of adsorbed intermediate species on the metal surface during the dissolution process. researchgate.neticspl.org The total impedance of the system is a critical parameter derived from EIS measurements. Studies have demonstrated that as the concentration of ammonium chloride increases, the total impedance decreases, which corresponds to an increase in the corrosion rate. researchgate.neticspl.org This is because higher concentrations of chloride ions (Cl⁻) can accelerate the dissolution of the metal. researchgate.net Similarly, an increase in the applied overpotential also leads to a decrease in total impedance, suggesting that a stable, protective passive layer is not forming on the surface of the metal, such as carbon steel, in these environments. researchgate.neticspl.org

The following table summarizes typical EIS findings for carbon steel in ammonium chloride solutions:

| NH₄Cl Concentration (wt%) | Overpotential (vs. OCP) | Number of Time Constants Observed | Total Impedance Trend | Corrosion Rate Trend |

| 5 | +0.05 V | Multiple | High | Low |

| 10 | +0.15 V | Multiple | Medium | Medium |

| 20 | +0.25 V | Multiple | Low | High |

This table is a representation of trends described in research findings. researchgate.neticspl.org

Reaction Mechanism Modeling

The complex impedance data obtained from EIS measurements serves as an empirical basis for the development of reaction mechanism models. These models aim to describe the specific elementary steps involved in the corrosion process. For the anodic dissolution of carbon steel in ammonium chloride solutions, multi-step reaction mechanisms have been proposed. researchgate.net These mechanisms often involve the adsorption of chloride ions onto the iron surface, followed by the formation of several intermediate adsorbed species before the final dissolution of iron ions (e.g., Fe²⁺) into the solution. icspl.org

A proposed general mechanism can be summarized as follows:

Adsorption of anions (like Cl⁻) onto the metal surface.

Formation of intermediate adsorbed species through electrochemical reactions.

Further chemical or electrochemical reactions of the intermediates.

Desorption of the final corrosion products into the solution.

Reaction Mechanism Analysis (RMA) is a technique employed to validate these proposed mechanisms against the experimental EIS data. researchgate.neticspl.org Through this analysis, it is possible to propound a multi-step reaction model that can accurately elucidate the patterns observed in the impedance measurements, such as the presence of three or more time constants. researchgate.neticspl.org These models can also be used to estimate kinetic parameters and the surface coverage of the adsorbed intermediates. icspl.org

Equivalent Circuit Modeling

To quantitatively analyze the EIS data, electrical equivalent circuits (EECs) are often used. researchgate.net These circuits are composed of resistors, capacitors, inductors, and other electrical elements that are chosen to mimic the electrochemical processes occurring at the metal-electrolyte interface. The most basic model for a simple corrosion process is the Randles circuit. nlab.pl

However, due to the complexity of corrosion in ammonium chloride, characterized by multiple time constants, more elaborate EECs are required. researchgate.net These circuits will typically include:

Rs: The solution resistance between the working and reference electrodes.

Rct or Rp: The charge transfer or polarization resistance, which is inversely proportional to the corrosion rate.

Cdl or CPE: The double-layer capacitance or a constant phase element (CPE) to account for the non-ideal capacitive behavior of the rough and inhomogeneous metal surface.

Additional resistor-capacitor (RC), resistor-inductor (RL), or resistor-CPE elements to represent the other time constants associated with adsorbed intermediates or the formation of corrosion product layers. cefetmg.brresearchgate.net

The following table presents a hypothetical equivalent circuit model that could be used to fit EIS data for carbon steel corrosion in an NH₄Cl solution, along with the interpretation of its components.

| Circuit Element | Description | Electrochemical Interpretation |

| Rs | Solution Resistance | Resistance of the electrolyte. |

| Rct | Charge Transfer Resistance | Resistance to the electrochemical corrosion reaction at the interface. A lower Rct indicates a higher corrosion rate. |

| CPEdl | Constant Phase Element (Double Layer) | Represents the non-ideal capacitance of the electrical double layer at the metal/solution interface. |

| R1, CPE1 | Additional Resistance and CPE pair | Represents the resistance and capacitance associated with an adsorbed intermediate species or a porous corrosion product layer. |

By fitting the experimental EIS data to an appropriate EEC, quantitative values for these parameters can be extracted, providing a deeper understanding of the corrosion kinetics and the influence of factors like ammonium chloride concentration. cefetmg.br

Environmental Chemistry and Atmospheric Interactions of Ammonium Chloride

Formation and Atmospheric Fate of Ammonium (B1175870) Chloride in Aerosols

Ammonium chloride (NH₄Cl) is a significant component of atmospheric aerosols, formed from the reaction of gaseous ammonia (B1221849) (NH₃) and hydrogen chloride (HCl). sciencemadness.orgwikipedia.orggeeksforgeeks.org As an inorganic compound, it plays a crucial role in atmospheric chemistry, influencing air quality, visibility, and climate. aaqr.org

Secondary inorganic aerosols (SIAs) are particles formed in the atmosphere through gas-to-particle conversion processes. copernicus.org The primary constituents of SIAs are sulfate (B86663), nitrate (B79036), and ammonium. copernicus.orgnih.gov The formation of ammonium-containing aerosols, including ammonium chloride, is intrinsically linked to the availability of atmospheric ammonia (NH₃), which is the primary alkaline gas in the atmosphere. aaqr.orgcopernicus.org

The fundamental pathway for ammonium chloride aerosol formation is the direct reaction between gaseous ammonia and hydrogen chloride. wikipedia.orgcopernicus.orgNH₃(g) + HCl(g) ⇌ NH₄Cl(s, aq)

This reaction is reversible and its equilibrium is influenced by temperature and relative humidity. copernicus.org In an atmosphere containing various acidic gases, ammonia preferentially neutralizes sulfuric acid (H₂SO₄) due to its lower vapor pressure, forming ammonium sulfate. copernicus.orgcopernicus.org Any remaining ammonia can then react with nitric acid (HNO₃) and hydrochloric acid (HCl) to form ammonium nitrate (NH₄NO₃) and ammonium chloride, respectively. copernicus.org Therefore, the formation of ammonium chloride is part of a competitive neutralization process dependent on the relative abundance of acidic precursor gases. aaqr.orgcopernicus.org

Sources of the precursor gases are varied. Ammonia originates from agricultural activities, livestock, and industrial emissions. acs.orgnih.gov Hydrogen chloride can be released from industrial processes, waste incineration, and the reaction of sea salt aerosols with acidic atmospheric components. copernicus.orgcopernicus.org In certain environments, such as inside poultry facilities, chlorinated drinking water has been identified as a significant source of chloride, leading to the formation of ammonium chloride aerosols. researchgate.net

The distribution of ammonium chloride between the gas phase (NH₃ and HCl) and the particle phase (NH₄Cl) is a dynamic equilibrium process. aaqr.org This gas-particle partitioning is critical for understanding air quality and the transport of pollutants. copernicus.org The partitioning is governed by the thermodynamic equilibrium constant (Kₚ), which is highly dependent on temperature (T) and, for aqueous aerosols, relative humidity (RH). aaqr.orgcopernicus.org

The equilibrium relationship can be expressed by the product of the partial pressures of the gaseous precursors: Kₚ = P(NH₃) × P(HCl)

Where Kₚ is the equilibrium constant. When the product of the gas-phase concentrations exceeds Kₚ, formation of particulate ammonium chloride is favored. Conversely, when the product is below Kₚ, the aerosol will tend to sublimate back into gaseous ammonia and hydrogen chloride. aaqr.org

Studies have shown that ammonium chloride is more volatile than ammonium nitrate. aaqr.org This implies that under similar atmospheric conditions, ammonium nitrate formation is generally more favored than ammonium chloride formation. aaqr.org The equilibrium constant for ammonium chloride decomposition increases significantly with temperature, indicating its tendency to exist in the gas phase at higher temperatures. oneclass.com For example, one study reported a Kₚ value approaching 10 ppb² at 26°C and 61% RH, which was noted as being significantly lower than values reported in other studies under different conditions, highlighting the influence of specific atmospheric composition, such as "ammonium-poor" conditions. aaqr.org

Table 1: Factors Influencing Gas-Particle Partitioning of Ammonium Chloride

| Factor | Influence on Partitioning |

| Temperature | Higher temperatures favor the gas phase (NH₃ + HCl) due to increased volatility. copernicus.org |

| Relative Humidity | High RH promotes the particle phase by allowing the formation of aqueous aerosols, which can hold more dissolved species. copernicus.orgcopernicus.org |

| Aerosol Acidity (pH) | The presence of other acidic species (like sulfate) influences ammonia availability for reacting with HCl. copernicus.org |

| Concentration of Precursors | Higher concentrations of NH₃ and HCl drive the equilibrium towards the particle phase. scribd.com |

Ammonium chloride is a highly hygroscopic salt, meaning it readily absorbs moisture from the atmosphere. acs.orgehs.com This property makes it a significant contributor to Aerosol Liquid Water Content (ALWC), which is the condensed water associated with atmospheric particles. nih.govresearchgate.net ALWC is a substantial fraction of the total mass of tropospheric particulate matter and plays a critical role in exacerbating air pollution and forming haze. nih.govacs.org

Research conducted in heavily polluted urban environments, such as Delhi, has identified ammonium chloride as the largest contributor to ALWC. acs.orgnih.govnih.gov In one study, ammonium chloride was responsible for an average of 40% of the ALWC, and this contribution increased to as much as 50% during specific seasons like spring. acs.orgnih.gov Even though chloride constituted only about 10% of the dry fine particulate matter (PM₁) mass in winter, its high water-uptake potential meant it accounted for approximately 40% of the water content. acs.org

The increase in ALWC driven by ammonium chloride enhances the formation of severe haze events through several mechanisms: acs.orgnih.gov

Increased Particle Size and Mass: The uptake of water increases the size and mass of aerosol particles, which more effectively scatter light, leading to reduced visibility. researchgate.netnih.gov

Enhanced Secondary Formation: The aqueous phase provided by ALWC acts as a medium for further chemical reactions, promoting the conversion of gaseous pollutants into particulate matter, which creates a positive feedback loop that worsens pollution. acs.orgnih.govresearchgate.net

Boundary Layer Suppression: The enhanced light scattering from the high ALWC can suppress the height of the planetary boundary layer, which traps pollutants near the surface and further increases their concentration. nih.govresearchgate.netnih.gov

Studies have shown a strong positive correlation between the mass fraction of chloride in aerosols, high relative humidity, and increased ALWC. acs.orgnih.gov At high humidity (RH > 80%), ALWC can be responsible for up to 70% of the reduction in visibility, with ammonium chloride accounting for a major part of that effect. nih.gov

To understand and predict the complex behavior of ammonium chloride in the atmosphere, scientists use various atmospheric models. These models simulate the formation, transport, and fate of atmospheric aerosols.

Thermodynamic Models: These models predict the equilibrium state of an aerosol system, including its phase (solid or liquid), chemical composition, and water content, based on inputs like temperature, relative humidity, and the total concentrations of key ions (e.g., ammonium, chloride, sulfate, nitrate). nih.govresearchgate.net

ISORROPIA: This is a widely used thermodynamic equilibrium model for inorganic atmospheric aerosols. acs.orgnih.gov It has been instrumental in quantifying the contribution of different aerosol components, like ammonium chloride, to the total ALWC in various studies. acs.orgnih.gov

E-AIM (Extended Aerosol Inorganics Model): This is another comprehensive model used to predict the thermodynamic properties of inorganic aerosols, including water content and phase partitioning for systems containing ammonium and chloride ions. researchgate.net

Chemical Transport Models (CTMs): These are large-scale models that simulate the emission, transport, chemical transformation, and deposition of atmospheric pollutants over broad regions. acs.orgcopernicus.org

WRF-Chem (Weather Research and Forecasting model coupled with Chemistry): This model is frequently used to simulate air quality. copernicus.orgcopernicus.org Studies have shown that accurately simulating ammonium aerosol concentrations, particularly in regions like the Indo-Gangetic Plain, requires the inclusion of chloride chemistry (HCl/Cl⁻). copernicus.orgcopernicus.org Without it, models tend to under-predict particulate ammonium and over-predict gaseous ammonia, failing to capture the significant role of ammonium chloride in the total aerosol burden. copernicus.org Sensitivity experiments using WRF-Chem have demonstrated that including and adjusting HCl emissions inventories is crucial for the model to accurately reproduce observed concentrations of ammonia and ammonium. copernicus.org

These modeling tools are essential for evaluating the impact of precursor emissions on air quality and for developing effective pollution mitigation strategies, which may need to consider the regulation of chlorine-containing precursors in addition to ammonia and sulfur/nitrogen oxides. nih.govnih.govcopernicus.org

Environmental Transport and Distribution in Hydrological Systems

While the atmospheric role of ammonium chloride is well-defined, its behavior in hydrological systems is also of environmental importance, particularly concerning the broader class of ammonium compounds.

Quaternary Ammonium Compounds (QACs) are a class of chemicals that includes surfactants used in products like fabric softeners and personal care items. acs.org A representative compound is octadecyltrimethylammonium chloride (OTAC). acs.orgacs.org Due to their widespread use, these compounds frequently enter wastewater treatment plants (WWTPs), where their environmental fate is determined. acs.orgrsc.org

The distribution and removal of QACs in WWTPs are primarily governed by two processes: adsorption and biodegradation. acs.org

Adsorption: QACs are highly adsorptive and rapidly bind to wastewater solids (activated sludge). acs.org Laboratory studies with OTAC have shown that over 99% of the compound was adsorbed to solids within 30 minutes of exposure. acs.org This strong sorption is a key removal mechanism from the liquid phase of wastewater.

Biodegradation: Once adsorbed to solids, QACs can undergo biodegradation. acs.org The primary biodegradation of OTAC has been observed to follow first-order kinetics, with a half-life of about 2.5 hours. acs.org However, the ultimate biodegradation (mineralization) into carbon dioxide occurs at a slower rate, with half-lives of 28 to 40 hours reported for different carbon atoms in the OTAC molecule. acs.org

Despite these removal processes, they are often incomplete. rsc.org The removal efficiency of some polymeric QACs (polyquaterniums) in WWTPs has been predicted to be as low as 25%, indicating that a significant fraction can pass through treatment and be discharged into natural waters. researchgate.net Because of their persistence and potential toxicity to aquatic organisms, QACs are considered chemicals of concern in WWTP effluent. rsc.orgresearchgate.net

Table 2: Summary of Octadecyltrimethylammonium Chloride (OTAC) Fate in Wastewater Treatment

| Process | Key Finding | Reported Value/Half-life |

| Adsorption | Rapid and extensive binding to wastewater solids. | >99% adsorbed within 30 minutes. acs.org |

| Primary Biodegradation | Slower than adsorption; follows first-order kinetics. | ~2.5 hours. acs.org |

| Mineralization (to CO₂) | Occurs at a much slower rate than primary degradation. | 28-40 hours. acs.org |

Occurrence and Behavior in Aquatic and Sedimentary Environments

Ammonium chloride (NH₄Cl), an inorganic salt, exhibits distinct behaviors upon entering aquatic and sedimentary systems. Its high solubility and the chemical nature of its constituent ions, ammonium (NH₄⁺) and chloride (Cl⁻), dictate its environmental fate, transport, and interactions.

Dissolution and Speciation in Water

Ammonium chloride is highly soluble in water, a property that facilitates its dispersion in aquatic environments. wikipedia.orgnoaa.govnih.govthechemco.com Upon dissolution, it dissociates completely into its constituent ions: the ammonium cation (NH₄⁺) and the chloride anion (Cl⁻). youtube.comyoutube.com

Equation of Dissociation: NH₄Cl (s) → NH₄⁺ (aq) + Cl⁻ (aq)

The chloride ion (Cl⁻), being the conjugate base of a strong acid (hydrochloric acid), is generally stable and does not significantly react with water or affect the pH. youtube.com However, the ammonium ion (NH₄⁺) acts as a weak acid and undergoes hydrolysis, reacting with water to establish an equilibrium with ammonia (NH₃) and hydronium ions (H₃O⁺). youtube.comquora.com

Ammonium Ion Hydrolysis: NH₄⁺ (aq) + H₂O (l) ⇌ NH₃ (aq) + H₃O⁺ (aq)

This reaction results in a mildly acidic solution. wikipedia.orgyoutube.com For instance, a 5% by mass solution of ammonium chloride in water has a pH ranging from 4.6 to 6.0. wikipedia.org The equilibrium between the ionized form (ammonium, NH₄⁺) and the un-ionized form (ammonia, NH₃) is dynamic and highly dependent on the water's temperature, pH, and to a lesser extent, ionic strength. gfredlee.comflvc.org An increase in pH or temperature shifts the equilibrium towards the formation of un-ionized ammonia (NH₃), which is more volatile and more toxic to aquatic life. flvc.orgepa.gov

Table 1: Solubility of Ammonium Chloride in Water at Various Temperatures This table illustrates the high solubility of ammonium chloride and its dependence on temperature. Data is compiled from scientific resources.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 29.4 |

| 25 | 38.3 |

| 40 | 45.4 |

| 100 | 74.1 |

| Data sourced from reference wikipedia.org |

Sources in Aquatic Environments

Ammonium chloride enters aquatic systems from both natural and anthropogenic sources.

Natural Sources: It occurs naturally in volcanic regions, forming on rocks near fume-releasing vents (fumaroles). wikipedia.orgthechemco.com It is also found on burning coal dumps, where it forms from the condensation of coal-derived gases. wikipedia.orgthechemco.com

Anthropogenic Sources: Industrial processes are a significant contributor. It is a byproduct of the Solvay process for producing sodium carbonate. wikipedia.orgthechemco.com Major sources of ammonia, a precursor to ammonium chloride formation in the environment, include municipal wastewater treatment plants, agricultural runoff from fertilizers, and industrial effluent. researchgate.netnih.govufl.edu

Behavior in Sediments

The fate of ammonium chloride in sediments is largely governed by the behavior of the ammonium ion. Unlike many other contaminants, ammonia does not readily precipitate or sorb onto sediment particles under typical environmental conditions, particularly in marine systems with high ionic concentrations. gfredlee.com

Instead, the primary pathway for ammonia to become associated with sediments is through the deposition and settling of particulate organic nitrogen. gfredlee.com Through microbial ammonification, this organic nitrogen is mineralized, leading to an accumulation of ammonia in the interstitial water (the water held in the pores of the sediment). gfredlee.com The concentration of ammonia in the interstitial water is controlled by the balance between the rate of ammonification and the rate of transport (diffusion) of ammonia from the sediment back into the overlying water column. gfredlee.com

The sediment-water interface is a critical zone of biogeochemical activity. researchgate.netresearchgate.net Here, fluxes of ammonium can occur in both directions. In environments with high organic matter decomposition in the sediment, there is often a release of ammonium from the sediment into the water. researchgate.net Conversely, in some cases, ammonium from the overlying water can diffuse into the sediment. researchgate.net In the upper, oxygenated layers of the sediment, nitrification can occur, where bacteria convert ammonia to nitrite (B80452) (NO₂⁻) and then nitrate (NO₃⁻). gfredlee.com

Table 2: Factors Influencing Ammonium (NH₄⁺) / Ammonia (NH₃) Equilibrium in Aquatic Systems This table summarizes the key environmental factors that control the speciation of ammonia in water, which is critical for its behavior and toxicity.

| Factor | Effect on Equilibrium (NH₄⁺ ⇌ NH₃ + H⁺) | Significance in Aquatic/Sedimentary Environments |

| pH | Increasing pH shifts the equilibrium to the right, favoring un-ionized ammonia (NH₃). flvc.org | Determines the toxicity of total ammonia; higher pH increases the proportion of the more toxic NH₃ form. epa.gov |

| Temperature | Increasing temperature shifts the equilibrium to the right, favoring un-ionized ammonia (NH₃). flvc.org | Affects toxicity and the rate of biological processes like nitrification and ammonification. |

| Ionic Strength | Minor effect compared to pH and temperature. gfredlee.com | In high salinity environments (e.g., marine sediments), high concentrations of other cations can compete with NH₄⁺ for sorption sites, keeping it in the interstitial water. gfredlee.com |

Research on the partitioning of ammonium ions has also explored their inclusion in clathrate hydrates, which are ice-like crystalline structures. Studies have shown that more ammonium ions can be incorporated into THF clathrate hydrates (used as an analog for hydrates in icy celestial bodies) than into regular water ice, suggesting that such formations in specific environments could act as a sink for ammonium ions. usra.edu

Applications of Ammonium Chloride in Advanced Materials and Industrial Chemistry

Role as a Fluxing Agent in Metallurgical Processes and Surface Preparation

Ammonium (B1175870) chloride is extensively used as a flux in metallurgy, particularly for preparing metals that are to be tin-coated, galvanized, or soldered. wikipedia.org Its primary function is to clean the surface of the metal workpieces. wikipedia.orgbasekim.comshnchem.com It achieves this by reacting with the metal oxides that form on the surface, converting them into a volatile metal chloride which then evaporates, leaving a clean, oxide-free surface ready for coating or joining. wikipedia.orgshnchem.comhrkintermediate.comsinoright.nettechemi.com This process is crucial for ensuring strong adhesion of the coating (like zinc in galvanizing) or the solder. basekim.combisleyinternational.com

In soldering, ammonium chloride helps remove oxide layers, allowing the solder to flow more easily and create a more robust bond. basekim.combisleyinternational.com For galvanizing iron and steel, it is a critical component of the flux solution, preparing the metal surface for the application of a protective zinc layer. basekim.comshnchem.comhrkintermediate.combisleyinternational.com The compound is also used to remove rust, as its hydrolysis in solution results in a mildly acidic nature capable of dissolving oxides at welding sites. sinoright.nettechemi.com

| Metallurgical Application | Function of Ammonium Chloride | Mechanism |

| Soldering | Fluxing Agent | Removes metal oxides, improves solder flow and adhesion. basekim.combisleyinternational.com |

| Galvanizing | Fluxing Agent | Cleans iron or steel surfaces of oxides before zinc coating. basekim.comshnchem.comhrkintermediate.com |

| Tinning | Fluxing Agent | Prepares metal surfaces for tin coating by removing oxides. wikipedia.orghrkintermediate.com |

| Surface Cleaning | Cleaning Agent | Reacts with and removes surface contaminants and rust. basekim.comsinoright.nettechemi.com |

Functionality as an Electrolyte in Battery Technologies

Ammonium chloride plays a crucial role as an electrolyte in dry cell batteries, most notably in the Leclanché cell, also known as the zinc-carbon battery. hrkintermediate.comwikipedia.orgbasekim.comgeeksforgeeks.orgpowerstream.combritannica.com Invented by Georges Leclanché in 1866, this battery uses a zinc anode, a manganese dioxide cathode, and an aqueous solution or paste of ammonium chloride as the electrolyte. wikipedia.orggeeksforgeeks.orgchemeurope.com

In the dry cell version, the electrolyte is a paste containing ammonium chloride, which allows the battery to operate in any orientation without spilling. wikipedia.org The ammonium chloride facilitates the flow of ions between the electrodes, a fundamental process for generating electricity. geeksforgeeks.org The chemical reactions within the cell involve the oxidation of the zinc anode and the reduction of manganese dioxide at the carbon cathode. wikipedia.orggeeksforgeeks.org The ammonium ions (NH₄⁺) from the electrolyte participate in a secondary reaction, reacting with hydroxide (B78521) ions produced at the cathode to form ammonia (B1221849) and water. wikipedia.orgchemeurope.com

While largely succeeded by alkaline batteries for many uses, the Leclanché cell remains in use due to its low cost, and ammonium chloride is a key, inexpensive, and environmentally-benign component. geeksforgeeks.orgpowerstream.comguidechem.com In some designs, zinc chloride is added to or replaces ammonium chloride in the electrolyte paste. powerstream.comwikipedia.orggauthmath.com

| Component of Leclanché Cell | Material | Function |

| Anode (Negative Terminal) | Zinc (Zn) | Undergoes oxidation. wikipedia.orggeeksforgeeks.org |

| Cathode (Positive Terminal) | Carbon (C) Rod | Conducts electrons. wikipedia.orggeeksforgeeks.org |

| Depolarizer | Manganese Dioxide (MnO₂) | Undergoes reduction. wikipedia.orggeeksforgeeks.org |

| Electrolyte | Ammonium Chloride (NH₄Cl) Paste | Provides ions to carry current and participates in secondary reactions. wikipedia.orgpowerstream.comwikipedia.org |

Utilization in Specialized Chemical Formulations for Industrial Applications (e.g., Oil Well Treatment)

In the oil and gas industry, ammonium chloride is used in specialized chemical formulations for treating oil wells. wikipedia.org It is particularly effective in addressing issues related to clay swelling in oil wells, for which it is often used in a ~5% aqueous solution. wikipedia.orgatamanchemicals.com Clay formations can swell when they come into contact with water-based drilling fluids, leading to wellbore instability. basekim.combasekim.com Ammonium chloride helps to stabilize these clays, preventing hydration and migration. basekim.combasekim.comindiacenosphere.com

It is also used to prepare clear brine workover and completion fluids. indiacenosphere.com These fluids are used to clean the wellbore and enhance the productivity of the reservoir. basekim.com Ammonium chloride can be used to increase the density of these brines with minimal volume addition. indiacenosphere.com Furthermore, in combination with other chemicals, it can act as a corrosion inhibitor, protecting metal equipment and pipelines from corrosive substances found in drilling and formation fluids. basekim.com

| Oil Well Application | Function of Ammonium Chloride | Benefit |

| Clay Stabilization | Inhibits swelling and migration of clays. basekim.combasekim.comindiacenosphere.com | Maintains wellbore stability and productivity. basekim.com |

| Workover & Completion Fluids | Density control agent. indiacenosphere.com | Achieves required fluid density efficiently. indiacenosphere.com |

| Drilling Fluids | Source of chloride ions. basekim.com | Controls shale hydration. basekim.com |

| Corrosion Inhibition | Component of inhibitor packages. basekim.com | Protects metal equipment from corrosion. basekim.com |

Integration of Ammonium Chloride into Polymer and Resin Synthesis

Ammonium chloride and its derivatives are integral to the synthesis and modification of various polymers, imparting specific functionalities and properties to the resulting materials.

Quaternary ammonium compounds derived from ammonium chloride are important monomers in polymer chemistry. A notable example is [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC), which can be polymerized and copolymerized to create cationic polymers. mdpi.com The synthesis of polymers like poly(METAC) and its copolymers, such as with acrylamide, can be achieved through methods like free radical polymerization. mdpi.comresearchgate.net For instance, poly(METAC) can be synthesized by dissolving the METAC monomer and an initiator like 4,4′-azobis(4-cyanovaleric acid) (ACVA) in a solvent and allowing polymerization to proceed. mdpi.com

Similarly, crosslinked microspheres of poly(acryloyloxyethyltrimethyl ammonium chloride) have been synthesized via inverse-phase suspension polymerization, using a crosslinker like N,N'-methylene bisacrylamide. nih.gov The characterization of these polymers is typically performed using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm their chemical structure. researchgate.netresearchgate.net The molecular weight of these polymers is often determined using techniques like gel permeation chromatography (GPC). rsc.org